2-Amino-2-cyclopropylhex-5-yn-3-one

Description

Structural Characteristics and IUPAC Nomenclature

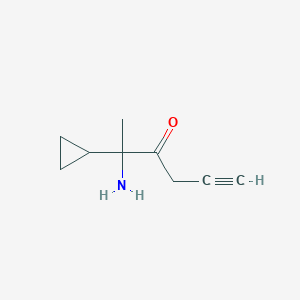

This compound (CAS: 1593450-26-0) is a bicyclic organic compound with the molecular formula C₉H₁₃NO and an exact mass of 151.09971 g/mol . Its IUPAC name systematically describes its structure:

- Hex-5-yn-3-one : A six-carbon chain with a ketone group at position 3 and a terminal alkyne at position 5.

- 2-Amino-2-cyclopropyl : A cyclopropane ring substituted at position 2 with an amino group.

The SMILES notation C#CCC(C(C1CC1)(N)C)=O highlights the alkyne (C#C), cyclopropane (C1CC1), ketone (C=O), and primary amine (N) groups. The compound’s three-dimensional geometry is influenced by the strained cyclopropane ring (bond angles ≈ 60°), which imposes conformational rigidity, and the electron-withdrawing ketone, which polarizes adjacent bonds.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₃NO |

| Exact mass | 151.09971 g/mol |

| SMILES | C#CCC(C(C1CC1)(N)C)=O |

| InChIKey | MKKGRSQPHVNCIR-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry Research

Cyclopropane-containing compounds gained prominence in the mid-20th century due to their synthetic versatility and biological activity. The integration of cyclopropane rings into heterocycles, such as this compound, reflects advancements in transition-metal-catalyzed reactions. For example, palladium-catalyzed hydroarylations enable the insertion of alkynes into aromatic systems, a strategy potentially relevant to this compound’s synthesis.

The compound’s alkyne and ketone groups suggest applications in click chemistry or Michael addition reactions , which are pivotal in constructing complex heterocycles. However, its specific synthetic pathway remains underexplored in published literature, highlighting opportunities for further research.

Significance of Cyclopropane Motifs in Bioactive Molecules

Cyclopropane rings are strategic in drug design due to their:

- Conformational rigidity : Mimics transition states in enzymatic reactions, enhancing target binding.

- Metabolic stability : Resistance to oxidative degradation compared to linear alkanes.

- Bioisosteric potential : Replaces aromatic rings or double bonds while maintaining spatial occupancy.

In this compound, the cyclopropane may synergize with the amino and ketone groups to interact with biological targets. For instance, cyclopropane-containing amino acids like 1-aminocyclopropanecarboxylic acid (ACC) serve as ethylene precursors in plants and modulate NMDA receptors in mammals. Similarly, this compound’s structure suggests potential as a peptidomimetic or enzyme inhibitor, leveraging its rigid scaffold to block active sites.

Mechanistic insights :

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-amino-2-cyclopropylhex-5-yn-3-one |

InChI |

InChI=1S/C9H13NO/c1-3-4-8(11)9(2,10)7-5-6-7/h1,7H,4-6,10H2,2H3 |

InChI Key |

MKKGRSQPHVNCIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)(C(=O)CC#C)N |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Alkenes with α-Nitrocarbonyl Precursors

One of the most reliable methods to obtain cyclopropyl amines involves cyclopropanation of olefins using α-nitrocarbonyl compounds as precursors. This approach uses either:

- Rhodium(II) catalysts such as [Rh2(octanoate)4] or [Rh(OPiv)2]2,

- Iodobenzene diacetate as an oxidant,

- Olefins as substrates.

The reaction proceeds through an iodonium ylide intermediate, yielding nitrocyclopropane carboxylates with good diastereoselectivity (typically trans:cis ~81-83:17-19) and yields ranging between 70-99% depending on substrate and conditions.

Conversion of Nitrocyclopropane Carboxylates to Cyclopropyl Amines

The nitrocyclopropane intermediates are then subjected to:

- Saponification and decarboxylation under basic conditions (NaOH in DMSO/H2O at 80 °C for 2 h),

- Followed by reduction (Zn in acidic medium),

- Boc-protection of the resulting amine if needed.

This sequence efficiently converts nitrocyclopropanes into cyclopropyl amines with moderate to high yields (60-96% depending on step).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropanation | Rh(II) catalyst, PhI(OAc)2, alkene | 70-99 | High diastereoselectivity |

| Saponification/Decarboxylation | NaOH, DMSO:H2O (6:1), 80 °C, 2 h | 79-96 | Efficient removal of ester group |

| Reduction & Boc protection | Zn, 1N HCl, i-PrOH; Boc2O, Et3N, THF | 60-67 | Amino group protection step |

This method allows the introduction of terminal or internal alkynes with good yields and functional group tolerance.

Functional Group Transformations to Ketone

- Oxidation of corresponding alcohols to ketones can be achieved using Dess–Martin periodinane or similar oxidants.

- Hydroxyalkynyl intermediates can be selectively oxidized to the hex-5-yn-3-one structure.

Cyclopropyl Amino Ketone Assembly

The final assembly involves coupling the cyclopropyl amine with the hex-5-yn-3-one fragment. This can be achieved by:

- Nucleophilic addition of the amine to a suitable electrophilic precursor (e.g., α,β-unsaturated ketone),

- Or via reductive amination strategies if an aldehyde precursor is available.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Cyclopropanation | Rh(II)-catalyzed cyclopropanation | Rh2(octanoate)4, PhI(OAc)2, alkene | 70-99 | High diastereoselectivity |

| Nitrocyclopropane to Cyclopropyl Amine | Base hydrolysis and reduction | NaOH/DMSO:H2O, Zn/HCl, Boc2O/Et3N | 60-96 | Efficient conversion and protection |

| Alkyne introduction | Sonogashira coupling | Pd catalyst, CuI, base, TMS-alkyne | 70-90 | Functional group tolerant |

| Ketone formation | Oxidation of alcohols | Dess–Martin periodinane, other oxidants | 75-85 | Mild conditions preserve alkyne |

| Final coupling | Nucleophilic addition or reductive amination | Suitable electrophile, amine, reducing agent | Variable | Dependent on substrate availability |

Research Findings and Notes

- The rhodium-catalyzed cyclopropanation method is well-established and provides good control over stereochemistry, which is crucial for the biological activity of cyclopropyl amines.

- Sonogashira coupling remains the method of choice for alkyne installation due to its mild conditions and broad substrate scope.

- Functional group compatibility is essential since the molecule contains sensitive groups like the alkyne and amino moiety.

- Alternative methods such as Mitsunobu reactions or ring-closing metathesis have been explored for related enediyne and cyclopropyl compounds but are less common for this specific target.

- The overall synthetic route requires careful optimization of reaction conditions to maximize yield and purity, especially in multi-step sequences.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylhex-5-yn-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced forms of the original compound.

Scientific Research Applications

2-Amino-2-cyclopropylhex-5-yn-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylhex-5-yn-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Notable Reactivity |

|---|---|---|---|

| This compound | Cyclopropane, alkyne, ketone | ~151.2* | Alkyne cycloadditions, ketone reductions |

| (2-Amino-5-chlorophenyl)cyclohexylmethanone | Chlorophenyl, cyclohexane, ketone | 251.75 | Electrophilic aromatic substitution |

| 2-Amino-3-(2-methylidenecyclopropyl)propanoic acid | Cyclopropane, carboxylic acid | 169.18 | Zwitterion formation, peptide bonding |

*Calculated based on formula C₈H₁₁NO.

Biological Activity

2-Amino-2-cyclopropylhex-5-yn-3-one is a novel organic compound that has garnered attention for its potential biological activities. This compound features a cyclopropyl group linked to a hexynone backbone, with an amino group positioned at the second carbon. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular characteristics of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H13NO/c1-3-4-8(11)9(2,10)7-5-6-7/h1,7H,4-6,10H2,2H3 |

| InChI Key | MKKGRSQPHVNCIR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CC1)(C(=O)CC#C)N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclopropanation of a suitable hexynone precursor followed by the introduction of the amino group. Strong bases and specific catalysts are often required to optimize yields and minimize by-products during synthesis.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound can modulate enzyme and receptor activities, potentially influencing signaling pathways critical in various physiological processes. Specific targets and pathways remain an area of ongoing research.

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

2. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, which may be beneficial in therapeutic contexts where enzyme modulation is required.

3. Cytotoxic Effects

Some studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds and their implications:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of compounds structurally related to this compound against various bacterial strains. Results showed significant inhibition zones, suggesting potential for development as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and key metabolic enzymes. The findings indicated that this compound could effectively inhibit enzyme activity, leading to decreased metabolic rates in treated cells.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against Gram-positive bacteria. |

| Enzyme Inhibition | Demonstrated effective inhibition of specific metabolic enzymes. |

| Cytotoxicity | Induced apoptosis in cancer cell lines at certain concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.